Methyl 2-Bromo-5-chlorobenzoate
Overview
Description
Methyl 2-Bromo-5-chlorobenzoate is a chemical compound used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Methyl 2-Bromo-5-chlorobenzoate involves a reaction under catalyst action, where 2-chlorobenzotrichloride and bromide reagent are reacted . The product is then hydrolyzed in acid condition to obtain the bromo-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular formula of Methyl 2-Bromo-5-chlorobenzoate is C8H6BrClO2 . Its molecular weight is 249.49 g/mol .Physical And Chemical Properties Analysis
Methyl 2-Bromo-5-chlorobenzoate is a solid at 20 degrees Celsius . It has a melting point of 39.0 to 43.0 °C . It is slightly soluble in water .Scientific Research Applications
Synthesis and Process Development
- Process Development for Synthesis : Methyl 2-bromo-6-chlorobenzoate, a closely related compound, was developed in a pilot plant, focusing on esterification and effective temperature control during synthesis. This work demonstrates the compound's potential for scalable production (Hickey et al., 2005).
Chemical Reactivity and Mechanism Studies
- Regioselectivity in Reactions : Research on methyl chlorobenzoate analogues, including methyl 2,5-dichlorobenzoate and others, has been conducted to understand their reactivity and regioselectivity in radical nucleophilic substitution reactions (Montañez et al., 2010).
Applications in Drug Synthesis
- Drug Synthesis Application : Methyl 2-Bromo-5-chlorobenzoate derivatives have been used in the synthesis of dapagliflozin, an antidiabetic drug. This showcases the compound's role in pharmaceutical synthesis (Jie Yafei, 2011).
Applications in Organic and Coordination Chemistry
- Utility in Organic Chemistry : Its derivatives have been used in the one-pot halomethylation of salicylaldehydes, indicating its utility in creating functional arms for applications in organic and coordination chemistry (Wang et al., 2006).
Environmental and Agricultural Applications
- Agricultural Use and Environmental Impact : Research has been done on methyl bromide, a compound related to methyl 2-bromo-5-chlorobenzoate, to understand its volatilization from agricultural fields and its environmental impact, highlighting the need for responsible usage of such compounds (Majewski et al., 1995).
Safety And Hazards
Methyl 2-Bromo-5-chlorobenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 2-bromo-5-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECSXCXIXHDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299702 | |
Record name | Methyl 2-Bromo-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Bromo-5-chlorobenzoate | |
CAS RN |
27007-53-0 | |
Record name | 27007-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-Bromo-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Bromo-5-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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